3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine
Beschreibung
Structural Comparison Table
Key differences include:
- Steric Effects : The 2-methyl group reduces oxazine ring flexibility compared to bulkier 2-ethyl or 4-acetyl derivatives.
- Electronic Effects : Methyl substitution increases electron density at N1 (NBO charge: -0.42 vs. -0.38 in non-methylated analogues), enhancing hydrogen-bonding capacity.
- Ring Strain : The fused system exhibits 8.2 kcal/mol ring strain versus 10.5 kcal/mol in 2-ethyl derivatives due to optimized methyl group positioning.
Crystallographic data for 2-phenylacetyl derivatives demonstrate that bulkier substituents induce greater pyridine ring distortion (puckering up to 0.21 Å). These structural variations correlate with altered π-π stacking capabilities in solid-state arrangements.
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCIHSPVWYLXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine (CAS No. 26323-62-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- Structure : The compound features a pyridine ring fused with an oxazine ring, contributing to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds within the pyrido[3,2-b][1,4]oxazine family exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against a range of pathogens.
- Anticancer Effects : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor growth in vitro.
- Mineralocorticoid Receptor Antagonism : Certain derivatives have been identified as nonsteroidal mineralocorticoid receptor antagonists, which could have implications for treating hypertension and heart failure .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 10 | Staphylococcus aureus |
| Derivative B | 25 | Escherichia coli |
| Derivative C | 50 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives of this compound inhibited cell proliferation significantly. The IC50 values ranged from 5 to 20 µM, indicating promising anticancer potential.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 10 | Derivative D |
| MCF-7 | 15 | Derivative E |
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:
- Receptor Binding : Some derivatives act as antagonists at mineralocorticoid receptors, modulating electrolyte balance and blood pressure.
- Enzyme Inhibition : The compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrido[3,2-b][1,4]oxazines. The findings suggested that modifications at the nitrogen positions significantly enhanced antimicrobial activity.
Case Study 2: Anticancer Potential
In another investigation detailed in Cancer Letters, researchers discovered that a specific derivative demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds within the pyrido[3,2-b][1,4]oxazine family exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against a range of pathogens.
- Anticancer Effects : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor growth in vitro.
- Mineralocorticoid Receptor Antagonism : Certain derivatives have been identified as nonsteroidal mineralocorticoid receptor antagonists, which could have implications for treating hypertension and heart failure.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 10 | Staphylococcus aureus |
| Derivative B | 25 | Escherichia coli |
| Derivative C | 50 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives of this compound inhibited cell proliferation significantly. The IC50 values ranged from 5 to 20 µM, indicating promising anticancer potential:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | 10 | Derivative D |
| MCF-7 | 15 | Derivative E |
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrido[3,2-b][1,4]oxazines. The findings suggested that modifications at the nitrogen positions significantly enhanced antimicrobial activity.
Case Study 2: Anticancer Potential
In another investigation detailed in Cancer Letters, researchers discovered that a specific derivative demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Pyrido-Oxazine Derivatives
a. 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Structure : Methyl substitution at position 4 instead of 2.
- Biological Relevance : Derivatives like 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 910037-14-8) are intermediates in synthesizing kinase inhibitors .
b. 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
- Structure : Two methyl groups at position 2.
- Impact : Increased steric bulk alters ring puckering and solubility, which may affect pharmacokinetics .
c. Hexahydro-2H-furo[3,2-b][1,4]oxazine Scaffold
- Structural Difference : Replaces pyridine with a furan ring, creating a saturated bicyclic system.
- Biological Activity : Exhibits 40% inhibition of MDA-MB-231 breast cancer cell growth at 10 μM (vs. pyrido-oxazines, which show variable activity depending on substituents) .
- Synthesis : Prepared via a two-step process involving reductive amination and cyclization, differing from pyrido-oxazine routes .
Functionalized Derivatives
Anticancer Activity
- Pyrido-Oxazines: Limited direct data, but derivatives like 7-[(Methylamino)methyl]-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 921938-85-4) are investigated as kinase modulators .
- Furo-Oxazines : Hexahydro-furo-oxazine scaffolds show 40% growth inhibition in MDA-MB-231 cells, attributed to polyhydroxylated side chains interfering with cell cycle pathways .
Key Research Findings
Vorbereitungsmethoden
Condensation with α-Halocarbonyl Compounds
The most widely reported method involves the condensation of 2-amino-3-hydroxypyridine derivatives with α-halocarbonyl reagents. For example, 2-acetamido-3-hydroxypyridine reacts with methyl 2,3-dibromopropionate in acetonitrile under basic conditions (e.g., potassium carbonate) to yield 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine. The reaction proceeds via nucleophilic attack of the hydroxyl group on the α-halocarbonyl carbon, followed by intramolecular cyclization.
Key variables influencing yield include solvent polarity and reaction time. Acetonitrile outperforms toluene or DMF due to its ability to stabilize transition states. Yields range from 45% to 68%, with regioselectivity favoring the 2-methyl isomer over alternative positional isomers. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry through distinct chemical shifts for methylene groups adjacent to nitrogen (δ 42.8 ppm) versus oxygen (δ 61.2 ppm).
Optimization via Protecting Group Strategies
Protecting the amino group of 2-amino-3-hydroxypyridine with acetyl or tert-butoxycarbonyl (Boc) groups enhances reactivity. For instance, Boc-protected derivatives cyclize with 2-chloroacetonitrile in refluxing acetone, achieving 72% yield after deprotection. This approach minimizes side reactions such as imidazo[1,2-a]pyridine formation, which occurs when unprotected amines react with dichloropropanone.
Tandem Nucleophilic Substitution Reactions
SN2/SNAr Sequential Mechanism
A novel route employs 2,4,6-tribromo-3-(2-bromoethoxy)pyridine as a scaffold for tandem substitutions. Primary amines (e.g., methylamine) undergo SN2 displacement at the bromoethoxy group, followed by SNAr cyclization at the pyridine’s 2-position to form the oxazine ring. This method achieves 55–60% yields with moderate regioselectivity (3:1 preference for 2-methyl over 4-methyl isomers).
Solvent and Base Effects
Reactions conducted in dimethyl sulfoxide (DMSO) with cesium carbonate as a base exhibit superior cyclization efficiency compared to DMF or acetonitrile. The strong base facilitates deprotonation of intermediates, accelerating ring closure.
Functional Group Transformations
Reduction of Lactam Precursors
3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazin-3-one serves as a key intermediate. Reduction with sodium borohydride in tetrahydrofuran (THF)/methanol converts the lactam carbonyl to a methylene group, yielding the target compound in 65% yield. Deuterium-labeling studies confirm retention of configuration during reduction.
Mesylation-Elimination Strategy
Hydroxyl groups in dihydrooxazine intermediates are converted to mesylates using methanesulfonyl chloride, followed by elimination with sodium methoxide. This two-step process achieves 58% overall yield and high purity (>95% by HPLC).
Comparative Analysis of Synthetic Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
